TAT-Gap19
CAS No.:
Cat. No.: VC0013363
Molecular Formula: C119H212N46O26
Molecular Weight: 2703.3 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C119H212N46O26 |
---|---|
Molecular Weight | 2703.3 g/mol |
IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
Standard InChI | InChI=1S/C119H212N46O26/c1-5-67(3)93(111(188)160-78(34-14-20-56-124)100(177)152-77(33-13-19-55-123)106(183)163-88(65-69-28-8-7-9-29-69)110(187)162-87(113(190)191)35-15-21-57-125)165-109(186)86(48-51-92(170)171)161-112(189)94(68(4)6-2)164-108(185)85(47-50-90(128)168)159-99(176)76(32-12-18-54-122)151-101(178)79(37-23-59-142-115(131)132)154-103(180)81(39-25-61-144-117(135)136)155-104(181)82(40-26-62-145-118(137)138)157-107(184)84(46-49-89(127)167)158-105(182)83(41-27-63-146-119(139)140)156-102(179)80(38-24-60-143-116(133)134)153-98(175)75(31-11-17-53-121)150-97(174)74(30-10-16-52-120)149-96(173)73(36-22-58-141-114(129)130)148-91(169)66-147-95(172)72(126)64-70-42-44-71(166)45-43-70/h7-9,28-29,42-45,67-68,72-88,93-94,166H,5-6,10-27,30-41,46-66,120-126H2,1-4H3,(H2,127,167)(H2,128,168)(H,147,172)(H,148,169)(H,149,173)(H,150,174)(H,151,178)(H,152,177)(H,153,175)(H,154,180)(H,155,181)(H,156,179)(H,157,184)(H,158,182)(H,159,176)(H,160,188)(H,161,189)(H,162,187)(H,163,183)(H,164,185)(H,165,186)(H,170,171)(H,190,191)(H4,129,130,141)(H4,131,132,142)(H4,133,134,143)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)/t67-,68-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-/m0/s1 |
Standard InChI Key | ALNCFPIRTLVJPY-LJFAJSDSSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES | CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Canonical SMILES | CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Molecular Structure and Composition
Synthesis and Preparation
The peptide is typically synthesized through standard solid-phase peptide synthesis methods. For research applications, TAT-Gap19 is commonly produced at high purity levels (≥95%) to ensure consistent biological activity . Once synthesized, the peptide is typically dissolved in phosphate-buffered saline (PBS) and can be stored as stock solutions of 10 mM for experimental use .
Mechanism of Action
Binding Mechanism
TAT-Gap19 exerts its inhibitory effect on Connexin43 hemichannels through a specific molecular mechanism. Surface plasmon resonance experiments have demonstrated that Gap19 interacts directly with the C-terminal tail of Connexin43 . This interaction prevents the natural intramolecular binding between the cytoplasmic loop (CL) and the C-terminal tail (CT) of Connexin43, which is essential for hemichannel activity .
Studies have shown that pre-incubating cells with a peptide corresponding to the last ten amino acids of the Connexin43 C-terminal (TAT-CT10) completely abolishes Gap19's inhibitory effect on hemichannels . This finding confirms that Gap19 acts by competing with the cytoplasmic loop for binding to the C-terminal domain of Connexin43.
Selectivity for Hemichannels
A remarkable property of TAT-Gap19 is its ability to selectively inhibit Connexin43 hemichannels without affecting gap junction communication. This selectivity has been demonstrated through various experimental approaches, including dye transfer assays for gap junctions and ATP release/dye uptake studies for hemichannels .
In astrocyte cultures, Gap19 inhibited hemichannel-mediated ATP release triggered by glutamate stimulation and ethidium bromide uptake induced by pro-inflammatory cytokines, while showing no effect on gap junctional communication as measured by scrape loading and dye transfer techniques . This hemichannel selectivity is attributed to the fact that while CL-CT interactions are critical for hemichannel function, they appear dispensable for gap junction channel activity .
Enhanced Cellular Uptake
The addition of the TAT sequence to Gap19 significantly improves its membrane permeability and cellular uptake. The TAT sequence (YGRKKRRQRRR) is derived from the HIV transactivator of transcription protein and is known for its cell-penetrating properties. When linked to Gap19, it reduces the concentration needed for half-maximal Connexin43 hemichannel inhibition by approximately 5-fold compared to Gap19 alone .
Experimental Applications and Dosage
Concentration Ranges
TAT-Gap19 has been utilized across various experimental settings at different concentrations. Published research has employed TAT-Gap19 at concentrations of 100, 200, and 500 μM . The specific concentration required may vary depending on the experimental model, cell type, and desired outcome.
For electrophysiological recordings, TAT-Gap19 is typically included in pipette solutions to directly access the intracellular environment . In cell culture experiments examining inflammatory responses and cell survival, concentrations of 100 μM have been effective in demonstrating significant biological effects .
In Vivo Administration
For in vivo applications, TAT-Gap19 has been successfully delivered to mice through intra-carotid injection at a dose of 45 mg/kg . Following administration, the compound can be detected in brain tissue through immunohistochemistry using anti-TAT antibodies, confirming successful delivery and penetration across the blood-brain barrier .
This in vivo delivery approach has allowed researchers to investigate the role of Connexin43 hemichannels in various physiological and pathological processes within intact animal models, providing a more comprehensive understanding of hemichannel function in complex biological systems.
Physiological and Cellular Effects
Effects on Reactive Oxygen Species and Cell Death
TAT-Gap19 has demonstrated significant effects on reducing intracellular reactive oxygen species (ROS) generation following cellular stress. In studies involving irradiated human coronary artery and microvascular endothelial cells, TAT-Gap19 treatment significantly reduced ROS production, suggesting a direct link between Connexin43 hemichannel activity and oxidative stress responses .
Furthermore, TAT-Gap19 significantly reduced cell death in irradiated endothelial cells, indicating a protective effect against radiation-induced damage . This finding aligns with previous research showing that Connexin43 hemichannels can mediate cell death pathways in various pathological conditions, and inhibiting these channels can provide cytoprotection.
Anti-inflammatory Properties
One of the most extensively documented effects of TAT-Gap19 is its potent anti-inflammatory action. In irradiated endothelial cells, TAT-Gap19 treatment significantly reduced the expression of multiple inflammatory markers, including:
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Interleukin-6 (IL-6)
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Vascular Cell Adhesion Molecule-1 (VCAM-1)
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Endothelin-1
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Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1)
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Monocyte Chemoattractant Protein-1 (MCP-1)
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Tumor Necrosis Factor-alpha (TNF-α)
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C-Reactive Protein (CRP)
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E-Selectin
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Intercellular Adhesion Molecule-1 (ICAM-1)
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Interleukin-1 beta (IL-1β)
These findings demonstrate that Connexin43 hemichannels play a significant role in mediating inflammatory responses, and their inhibition through TAT-Gap19 can attenuate inflammation across multiple pathways.
Effects on Cellular Senescence
TAT-Gap19 has shown remarkable effects on reducing premature cellular senescence induced by radiation. In both coronary artery and microvascular endothelial cells, radiation exposure significantly increased senescence-associated β-galactosidase (SA β-gal) activity, a well-established marker of cellular senescence .
Treatment with TAT-Gap19 significantly reduced this senescence marker at multiple time points post-irradiation (7, 9, and 14 days), suggesting that Connexin43 hemichannels contribute to senescence pathways and that their inhibition can delay or prevent premature cellular aging . This effect on senescence was observed in both control conditions and following radiation exposure, indicating a potential role for Connexin43 hemichannels in normal aging processes as well as stress-induced premature senescence.
Research Applications
Applications in Astrocyte Research
TAT-Gap19 has proven valuable in investigating the role of Connexin43 hemichannels in astrocyte function. In primary astrocyte cultures, Gap19 inhibited hemichannel-mediated ATP release triggered by glutamate stimulation, as well as ethidium bromide uptake induced by pro-inflammatory cytokines (TNF-α and IL-1β) .
These findings have helped researchers distinguish between the roles of gap junctions and hemichannels in astrocyte function, as TAT-Gap19 selectively blocks hemichannels without affecting gap junctional communication. This selectivity is particularly important in astrocyte research, as these cells predominantly express Connexin43 and rely heavily on both gap junctions and hemichannels for their physiological functions .
Applications in Cardiovascular Research
TAT-Gap19 has been employed to investigate the role of Connexin43 hemichannels in cardiac cells. Electrophysiological measurements have demonstrated that Gap19 effectively inhibits Connexin43 hemichannel unitary currents in HeLa cells overexpressing Connexin43, in acutely isolated pig ventricular cardiomyocytes, and in primary astrocytes .
These studies have contributed to our understanding of how Connexin43 hemichannels function in cardiac tissue and may have implications for cardiac pathologies associated with altered connexin function, such as arrhythmias and ischemia-reperfusion injury.
Limitations and Considerations
Concentration-Dependent Effects
While TAT-Gap19 has shown considerable promise as a selective inhibitor of Connexin43 hemichannels, researchers should be aware of potential concentration-dependent effects. In some experiments, TAT-Gap19 has shown effects on baseline conditions and low-dose treatments, suggesting possible activity beyond its intended target at certain concentrations .
For example, in some endothelial cell experiments, TAT-Gap19 increased MCP-1 in control conditions and at low radiation doses, while decreasing Endothelin-1 in similar conditions . These observations suggest that careful dosage selection and appropriate controls are essential when using TAT-Gap19 in experimental settings.
Cell Type Specificity
The effects of TAT-Gap19 may vary depending on the cell type being studied. This variability could be due to differences in Connexin43 expression levels, the presence of other connexin isoforms, or cell-specific signaling pathways that interact with Connexin43 hemichannels.
For instance, in timing experiments examining senescence markers, TAT-Gap19 unexpectedly increased senescence-associated β-galactosidase activity in control conditions in microvascular endothelial cells at 9 days post-treatment, contrasting with its anti-senescence effects in other conditions . These findings underscore the importance of validating TAT-Gap19's effects in each specific experimental model and cell type.
Future Directions
Mechanistic Studies
While the basic mechanism of TAT-Gap19 in preventing CL-CT interactions in Connexin43 is well established, further research is needed to fully understand how this inhibition affects various downstream signaling pathways in different cellular contexts. Detailed studies on the interactome of Connexin43 hemichannels and how TAT-Gap19 modifies these interactions could provide valuable insights into both hemichannel function and the compound's mechanism of action.
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